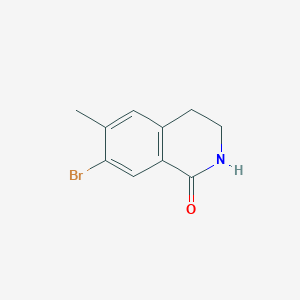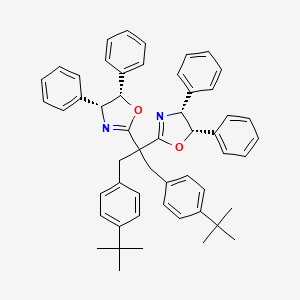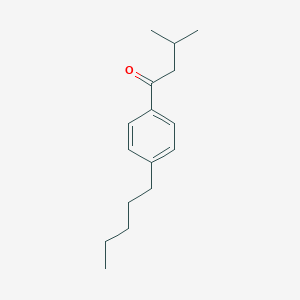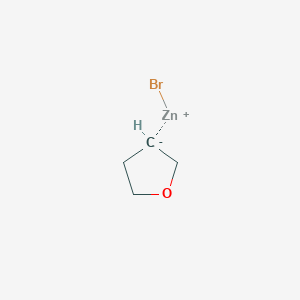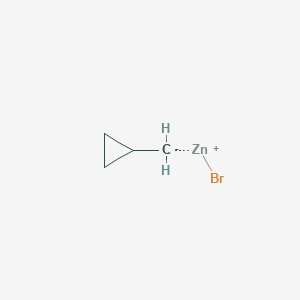
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide is an organozinc compound with the molecular formula C8H5BrClF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is valued for its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-Chloro-5-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve continuous flow generation techniques to ensure high reactivity and yield .
Analyse Des Réactions Chimiques
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide has several applications in scientific research:
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide include other organozinc reagents such as (2-Chloro-5-(trifluoromethyl)phenyl)zinc bromide and (2-Chloro-5-(trifluoromethyl)benzyl)zinc chloride . These compounds share similar reactivity and applications but may differ in their specific reaction conditions and yields. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which can influence its reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
bromozinc(1+);1-chloro-2-methanidyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDZFGSQGMWMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)
